molecular formula C7H3F5OS B2465896 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde CAS No. 2416237-46-0

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde

Cat. No. B2465896
CAS RN: 2416237-46-0
M. Wt: 230.15
InChI Key: QZPDPAMQPIKUAE-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular weight of 230.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H3F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1-3H . This indicates that the molecule consists of a thiophene ring with a carbaldehyde group at the 2-position and a pentafluoroethyl group at the 5-position.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Coupling Reactions

  • Hydroxyalkylations and S-Alkylation: Thiophene-2-carbaldehyde has been utilized in hydroxyalkylation reactions with other aldehydes mediated by samarium diiodide and hexamethylphosphoramide. These reactions occur at the 5-position of thiophene-2-carbaldehyde, leading to the formation of substituted γ-lactols (Yang & Fang, 1995).

Fluorescence Sensing

  • Ferric Ion Sensing: A derivative of thiophene-2-carbaldehyde, namely 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), has been synthesized and shown to be a potent fluorescent sensor for Fe3+ ions. It exhibits strong fluorescence quenching in the presence of Fe3+, making it a useful tool for detecting this ion (Zhang et al., 2016).

Synthesis Protocols

  • Regioselective Synthesis: Research has been conducted on the regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using a chemo- and regioselective Br/Li exchange reaction, demonstrating a multi-step synthesis approach with an overall yield of 33% (Bar, 2021).

Photochemical Synthesis

  • 4H-Thieno[3,2-c]chromene Synthesis: A study demonstrated the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes through photochemical reactions. These compounds have potential applications as covert marking pigments due to their optical properties (Ulyankin et al., 2021).

Chemical Properties and Applications

  • Thioacetalization, Chloromethylation, and Oxidation: The compound 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde was studied for its reactivity in thioacetalization, chloromethylation, and oxidation, leading to the formation of various derivatives with potential applications in material science (Papernaya et al., 2009).

Photophysical Properties

  • Optical and Fluorescence Properties: Another study focused on synthesizing 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes to investigate their photophysical properties. These compounds showed moderate to high fluorescence quantum yields, indicating their potential use in applications like invisible ink dyes (Bogza et al., 2018).

properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPDPAMQPIKUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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